molecular formula C15H16ClNO2S B280885 N-benzyl-4-chloro-N,3-dimethylbenzenesulfonamide

N-benzyl-4-chloro-N,3-dimethylbenzenesulfonamide

Cat. No. B280885
M. Wt: 309.8 g/mol
InChI Key: UMHSXDWPGASBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-chloro-N,3-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-benzyl-4-chloro-N,3-dimethylbenzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ion and proton. This inhibition leads to an increase in the concentration of carbon dioxide in the body, which can have various physiological effects.
Biochemical and Physiological Effects:
N-benzyl-4-chloro-N,3-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase can lead to an increase in the concentration of carbon dioxide in the body, which can affect the acid-base balance and lead to acidosis. It can also affect the respiratory system by increasing the respiratory rate and depth. In addition, it has been shown to have antitumor, antiviral, and antibacterial activities, which can be attributed to its ability to inhibit carbonic anhydrase.

Advantages and Limitations for Lab Experiments

N-benzyl-4-chloro-N,3-dimethylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical and physical properties can be easily characterized using various analytical techniques. It also has a wide range of potential applications in various fields, which makes it a versatile compound for scientific research. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and its effects on the body can be complex and multifaceted, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for the research on N-benzyl-4-chloro-N,3-dimethylbenzenesulfonamide. One direction is to further study its mechanism of action and its effects on the body, particularly in relation to its potential applications in the pharmaceutical industry. Another direction is to explore its potential applications in materials science, particularly as a precursor for the synthesis of novel materials with unique properties. Additionally, there is a need for more studies on the environmental impact of this compound, particularly in relation to its potential use as an agrochemical. Overall, the potential applications of N-benzyl-4-chloro-N,3-dimethylbenzenesulfonamide make it a promising compound for future scientific research.

Synthesis Methods

N-benzyl-4-chloro-N,3-dimethylbenzenesulfonamide can be synthesized using different methods. One of the commonly used methods is the reaction of 4-chloro-N,3-dimethylbenzenesulfonamide with benzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is obtained after purification using column chromatography or recrystallization.

Scientific Research Applications

N-benzyl-4-chloro-N,3-dimethylbenzenesulfonamide has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, it has been shown to possess antitumor, antiviral, and antibacterial activities. It has also been studied as a potential inhibitor of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. In the field of agrochemicals, it has been shown to possess herbicidal and insecticidal activities. In materials science, it has been studied as a potential precursor for the synthesis of novel materials with unique properties.

properties

Molecular Formula

C15H16ClNO2S

Molecular Weight

309.8 g/mol

IUPAC Name

N-benzyl-4-chloro-N,3-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H16ClNO2S/c1-12-10-14(8-9-15(12)16)20(18,19)17(2)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3

InChI Key

UMHSXDWPGASBMZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC2=CC=CC=C2)Cl

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC2=CC=CC=C2)Cl

Origin of Product

United States

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